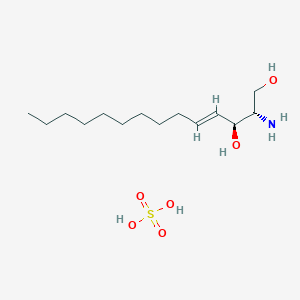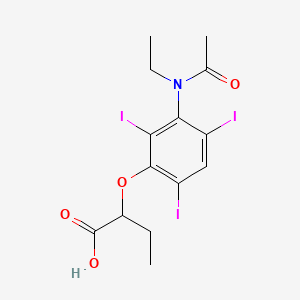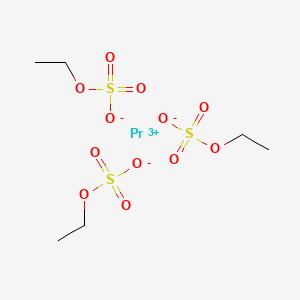![molecular formula C22H19NO4 B15348475 1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348475.png)
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a naphthalene moiety linked to a phenyl group through a methoxy bridge, and a pyrrolidine ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-1-ylmethoxy intermediate: This step involves the reaction of naphthalene with methanol in the presence of a catalyst to form naphthalen-1-ylmethanol, which is then converted to naphthalen-1-ylmethoxy through a substitution reaction with a suitable reagent.
Coupling with phenyl group: The naphthalen-1-ylmethoxy intermediate is then coupled with a phenyl group through a Friedel-Crafts alkylation reaction.
Formation of the pyrrolidine ring: The coupled product undergoes a cyclization reaction to form the pyrrolidine ring, typically using a suitable amine and a cyclizing agent.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Cyclization: Cyclizing agents such as acids or bases can be used to promote ring formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a drug candidate due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar biological activities.
Phenylpyrrolidine derivatives: These compounds share the phenyl and pyrrolidine moieties and may have similar chemical reactivity.
Methoxy-substituted compounds: These compounds share the methoxy group and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C22H19NO4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
1-[4-(naphthalen-1-ylmethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C22H19NO4/c24-21-12-17(22(25)26)13-23(21)18-8-10-19(11-9-18)27-14-16-6-3-5-15-4-1-2-7-20(15)16/h1-11,17H,12-14H2,(H,25,26) |
Clave InChI |
GNTWOOLHEMHLGB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


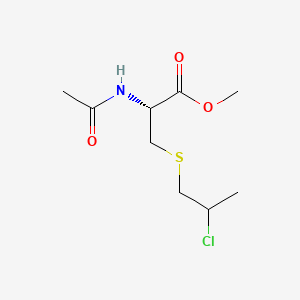
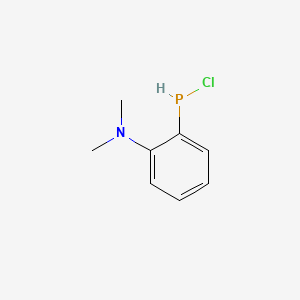
![N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide](/img/structure/B15348418.png)

![2-Methyl-4-oxo-7-(propan-2-yl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15348437.png)
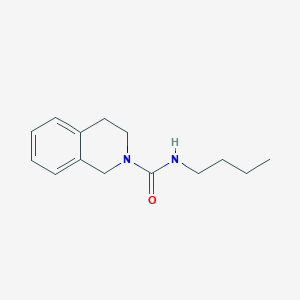
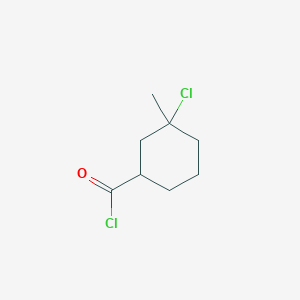
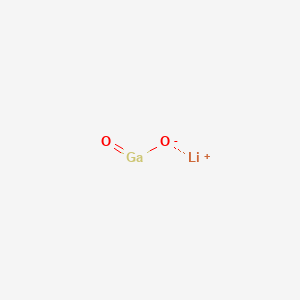
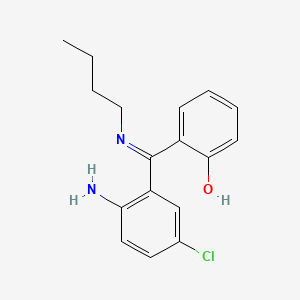
![Oxirane, 2-ethyl-3-[2-(2-oxiranyl)ethyl]-](/img/structure/B15348471.png)

